8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a benzyloxy group is introduced to the naphthalene ring under mild conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group into a benzoic acid derivative.
Reduction: The compound can be reduced to form a tetrahydronaphthalene derivative with a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce hydroxylated naphthalene compounds.
Scientific Research Applications
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group plays a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
Benzoic Acid Derivatives: Commonly used in various industrial applications.
Uniqueness
8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its benzyloxy group enhances its reactivity and potential for modification, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
8-phenylmethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O3/c19-18(20)15-10-9-14-7-4-8-17(16(14)11-15)21-12-13-5-2-1-3-6-13/h1-8,15H,9-12H2,(H,19,20) |
InChI Key |
UTSHBNZDAMBRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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